4-(chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-1-(4-fluorophenyl)-5-methyltriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c1-7-10(6-11)13-14-15(7)9-4-2-8(12)3-5-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFXHQZGRBMISE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne. The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, under mild conditions. The reaction proceeds via the formation of a 1,2,3-triazole ring, with the chloromethyl and fluorophenyl groups being introduced through appropriate starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl (–CH<sub>2</sub>Cl) group undergoes nucleophilic substitution reactions with a variety of nucleophiles, enabling functional group diversification.
Key Insight : The reaction efficiency depends on the nucleophile’s strength and solvent polarity. Polar aprotic solvents (e.g., DMF) enhance substitution rates.
Cross-Coupling Reactions
The triazole ring and fluorophenyl group facilitate metal-catalyzed cross-coupling reactions, enabling aryl–aryl bond formation.
Suzuki–Miyaura Coupling
Reaction with arylboronic acids under palladium catalysis:
Mechanism : Oxidative addition of the aryl halide to Pd(0), transmetallation with boronic acid, and reductive elimination .
1,3-Dipolar Cycloaddition (Click Chemistry)
The triazole scaffold itself can be synthesized via copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC):
This reaction is stereospecific and regioselective, producing 1,4-disubstituted triazoles .
Condensation Reactions
The chloromethyl group participates in condensation with carbonyl compounds:
Mechanism : Acid-catalyzed nucleophilic attack by hydrazide derivatives on the carbonyl group, followed by dehydration .
Halogen Exchange Reactions
The chloromethyl group can undergo halogen exchange under specific conditions:
Biological Activity Modulation
Derivatives synthesized from these reactions show enhanced bioactivity:
Scientific Research Applications
Medicinal Chemistry
The triazole ring is a common motif in pharmaceuticals due to its biological activity. The compound has been explored for:
- Antimicrobial Activity : Triazoles are known for their antifungal properties. Research indicates that derivatives of triazoles exhibit potent activity against various fungal strains. This compound may serve as a precursor for synthesizing more effective antifungal agents .
- Anticancer Properties : Some studies suggest that triazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of fluorine may enhance the bioactivity and selectivity of the resulting compounds .
Agricultural Chemistry
The chloromethyl group enhances the reactivity of the compound, making it suitable for:
- Pesticide Development : Triazole derivatives have shown promise as fungicides and herbicides. The chloromethyl group can facilitate the formation of more complex molecules that may exhibit enhanced efficacy against agricultural pests .
Material Science
The unique structure of this compound allows for its use in:
- Polymer Chemistry : It can be utilized as a monomer in the synthesis of polymers with specific properties, such as increased thermal stability and chemical resistance .
- Nanotechnology : The compound can be functionalized to create nanomaterials with applications in drug delivery systems and biosensors due to its ability to form stable complexes with various metals .
Case Study 1: Antifungal Activity
A study published in Crystals demonstrated the synthesis of various triazole derivatives, including this compound. These derivatives were tested against Candida albicans and showed promising antifungal activity, indicating potential use in treating fungal infections .
Case Study 2: Synthesis of Novel Materials
Research on the polymerization of triazole compounds highlighted the ability to create copolymers with enhanced mechanical properties. The incorporation of this compound into polymer matrices resulted in materials with improved thermal stability and chemical resistance .
Mechanism of Action
The mechanism of action of 4-(chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context. For example, it could inhibit an enzyme by forming a covalent bond with its active site, or it could act as an antagonist by blocking a receptor.
Comparison with Similar Compounds
Halogen-Substituted Analogs
Compounds 4 and 5 (from –3, 10) are structurally analogous thiazole-triazole hybrids differing only in the halogen substituent (Cl in 4 vs. Br in 5 ). Key comparisons include:
- Crystal Packing : Both compounds are isostructural (triclinic, P 1 ) with nearly identical unit cell parameters. However, slight adjustments in intermolecular distances (~0.1–0.2 Å) occur to accommodate the larger van der Waals radius of Br compared to Cl .
- Conformational Similarity: The triazole cores and fluorophenyl groups adopt similar planar conformations, while the dihydropyrazole moieties exhibit minor torsional differences (~5–10°) .
- Biological Implications : Halogen substitution can modulate bioactivity; for example, brominated analogs often exhibit enhanced lipophilicity and binding affinity in therapeutic contexts .
| Property | Compound 4 (Cl) | Compound 5 (Br) |
|---|---|---|
| Halogen substituent | Chlorine | Bromine |
| Crystal system | Triclinic | Triclinic |
| Space group | P 1 | P 1 |
| Intermolecular contacts | C–Cl···π (3.3 Å) | C–Br···π (3.5 Å) |
| Yield | 85% | 82% |
Positional Isomers (Fluorophenyl Substitution)
The target compound has two positional isomers ():
- AW47550 : 1-(2-Fluorophenyl) isomer.
- AW47551 : 1-(3-Fluorophenyl) isomer.
Key differences:
- Steric Effects : Ortho-substitution (AW47550) may introduce steric hindrance, affecting molecular packing or binding interactions in biological systems.
No direct biological or crystallographic data are available for these isomers, but analogous studies on triazoles suggest that para-substitution generally optimizes planarity and intermolecular interactions .
Heterocyclic Hybrids
4-((5-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-thiadiazol-2-yl)amino)benzenesulfonic acid ():
- Structural Differences : Incorporates a sulfonic acid group and thiadiazole ring, enhancing solubility and hydrogen-bonding capacity.
- Bioactivity : Exhibits antimicrobial activity (75% yield synthesis), whereas the target compound’s bioactivity remains uncharacterized .
5-Phenyl-N-(4-tolyl)-1,3,4-thiadiazole-2-amines ():
- Activity: Show anticancer activity against breast cancer (MDA-MB-231) with IC₅₀ values lower than cisplatin. Electron-withdrawing groups (e.g., Cl, NO₂) on the aryl ring enhance activity, suggesting the chloromethyl group in the target compound may confer similar benefits .
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups: In 4-cyano-5-aryl-1H-1,2,3-triazoles (), electron-withdrawing substituents (e.g., CN, F) improve tyrosine kinase inhibition (IC₅₀ = 6.6–9.7 μM). The chloromethyl group in the target compound may similarly enhance electrophilic reactivity or target binding .
- Methyl vs.
Characterization :
- Spectroscopy : Expected IR peaks for C–Cl (550–650 cm⁻¹) and C–F (1200–1250 cm⁻¹).
- Crystallography : Likely isostructural with compounds 4 and 5 , given the similarity in molecular architecture .
Biological Activity
4-(Chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole is a compound belonging to the triazole family, known for its diverse biological activities. Triazoles have garnered attention in medicinal chemistry due to their potential as antifungal, antibacterial, and antimalarial agents. This article reviews the biological activity of this specific triazole derivative, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is . It features a triazole ring substituted with a chloromethyl group and a fluorophenyl moiety. The structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. One method includes the reaction of 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethanone with various halogenated compounds under reflux conditions in suitable solvents such as ethanol .
Antimicrobial Properties
Triazoles are well-documented for their antifungal properties. The presence of halogen substituents (such as chlorine and fluorine) in triazole derivatives has been shown to enhance their antimicrobial activity. For instance, related compounds have demonstrated significant inhibition against various fungal strains, including Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) often below 2 µg/mL .
Antimalarial Activity
Recent studies have highlighted the potential of triazole derivatives in combating malaria. Compounds structurally related to this compound have been evaluated for their efficacy against Plasmodium falciparum, showing promising results in both in vitro and in vivo models. Notably, some derivatives exhibited IC50 values in the submicromolar range (e.g., < 5 µM), indicating strong antimalarial activity .
Cytotoxicity Studies
Cytotoxicity assessments against mammalian cell lines (e.g., HepG2 and Vero cells) revealed that many triazole derivatives possess low cytotoxicity (CC50 > 100 µM), making them favorable candidates for further development in therapeutic applications . The selectivity index (SI) for these compounds was also found to be high, suggesting a good therapeutic window.
Case Study 1: Antifungal Activity
In a comparative study of various triazole derivatives, this compound was tested against Candida albicans. The compound displayed significant antifungal activity with an MIC of 0.25 µg/mL compared to standard antifungal agents .
Case Study 2: Antimalarial Efficacy
A recent investigation into the antimalarial properties of triazole derivatives found that certain compounds similar to this compound were effective against chloroquine-resistant strains of Plasmodium falciparum. The study highlighted one compound with an IC50 value of 0.8 µM and favorable selectivity indices against mammalian cells .
Summary of Biological Activities
| Activity | Target | Efficacy |
|---|---|---|
| Antifungal | Candida albicans, Aspergillus | MIC < 2 µg/mL |
| Antimalarial | Plasmodium falciparum | IC50 < 5 µM |
| Cytotoxicity | HepG2 and Vero cells | CC50 > 100 µM |
Q & A
Q. What are the common synthetic routes for 4-(chloromethyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole, and how can reaction conditions be optimized?
The synthesis of triazole derivatives typically involves cyclization reactions or azide-alkyne cycloaddition (CuAAC). For example, analogous compounds like 5-amino-1-(4-fluorophenyl)-triazole-4-carboxamide are synthesized via condensation of 4-fluoroaniline with isocyanides, followed by sodium azide treatment to form the triazole core . Optimizing reaction conditions (e.g., solvent choice, temperature, and catalyst loading) can mitigate side reactions. Chloromethyl groups may require careful handling due to their reactivity, as highlighted in safety protocols for related chloro-triazoles .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
X-ray crystallography is the gold standard for structural confirmation, as demonstrated in studies of triazole derivatives (e.g., ethyl 2-[5-(4-chlorophenyl)-pyrazol-3-yl]-thiazole-5-carboxylate) . Complementary methods include:
Q. How can researchers determine the physicochemical properties of this compound (e.g., solubility, stability) for experimental applications?
- Solubility : Perform gradient solubility tests in polar (DMSO, water) and nonpolar solvents (hexane) under controlled pH.
- Stability : Conduct accelerated degradation studies under heat, light, and humidity, monitoring via TLC or HPLC .
- LogP : Use shake-flask methods or computational tools (e.g., PubChem-derived data for similar triazoles ).
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) from different studies be resolved for this compound?
Discrepancies in NMR data often arise from solvent effects, impurities, or tautomerism. For example, fluorophenyl-substituted triazoles may exhibit variable chemical shifts due to electron-withdrawing effects. Researchers should:
- Compare data with structurally characterized analogs (e.g., 4-amino-3-(4-chlorophenyl)-triazole-5-thione ).
- Use deuterated solvents consistently and report experimental conditions (temperature, concentration).
- Validate assignments via 2D NMR (COSY, HSQC) .
Q. What strategies address challenges in synthesizing chloromethyl-substituted triazoles (e.g., side reactions or instability)?
- Protection-deprotection : Use temporary protecting groups (e.g., Boc) for the chloromethyl moiety during synthesis .
- Low-temperature reactions : Minimize thermal degradation by conducting steps at 0–5°C.
- In situ generation : Generate reactive intermediates (e.g., chloromethyl halides) immediately before use to avoid storage-related decomposition .
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential?
- Analog synthesis : Modify substituents (e.g., replace chloromethyl with bromomethyl or fluoromethyl) and compare bioactivity .
- Computational modeling : Use docking studies to predict interactions with target proteins (e.g., enzymes or receptors).
- In vitro assays : Test analogs against disease-relevant targets (e.g., kinases, microbial enzymes) using assays like fluorescence polarization or enzyme inhibition .
Q. What experimental designs are recommended to assess the compound’s reactivity in cross-coupling reactions?
- Palladium-catalyzed couplings : Screen catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃, Cs₂CO₃) for Suzuki-Miyaura reactions with aryl boronic acids.
- Kinetic studies : Monitor reaction progress via GC-MS or NMR to optimize conditions .
- Substrate scope : Test diverse coupling partners to evaluate the chloromethyl group’s compatibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
